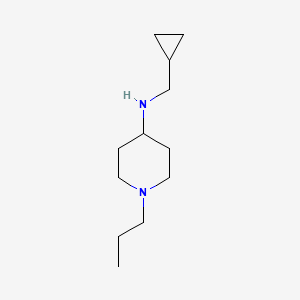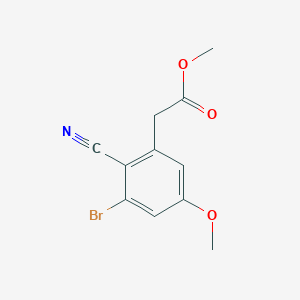
Methyl 3-bromo-2-cyano-5-methoxyphenylacetate
Overview
Description
Methyl 3-bromo-2-cyano-5-methoxyphenylacetate (MB2CPA) is a synthetic organic compound that is widely used in the laboratory for a variety of purposes. It is a versatile molecule that can be used in the synthesis of other compounds, as a reagent in chemical reactions, and as an inhibitor of enzymes. In
Scientific Research Applications
Methyl 3-bromo-2-cyano-5-methoxyphenylacetate has a wide range of applications in scientific research. It is used as an inhibitor of enzymes and as a reagent in chemical reactions. It has also been used to study the structure and function of proteins, to synthesize new compounds, and to study the mechanism of action of drugs.
Mechanism of Action
Methyl 3-bromo-2-cyano-5-methoxyphenylacetate acts as an inhibitor of enzymes by blocking their active sites and preventing them from binding to their substrates. It has been found to be particularly effective in inhibiting the activity of serine proteases, which are enzymes involved in the breakdown of proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including serine proteases, and to induce apoptosis in cells. It also has been found to inhibit the growth of cancer cells and to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
Methyl 3-bromo-2-cyano-5-methoxyphenylacetate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store. It is also relatively non-toxic, making it safe to use in experiments. However, its mechanism of action is not fully understood and its effects on living organisms are not yet fully understood. Additionally, it is not suitable for use in experiments involving large numbers of cells or animals.
Future Directions
The potential applications of Methyl 3-bromo-2-cyano-5-methoxyphenylacetate are still being explored. Future research could focus on developing better methods for synthesizing this compound, understanding its mechanism of action, and studying its effects on living organisms. Additionally, research could focus on developing new uses for this compound, such as in drug design or as a reagent in chemical reactions.
properties
IUPAC Name |
methyl 2-(3-bromo-2-cyano-5-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-8-3-7(4-11(14)16-2)9(6-13)10(12)5-8/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKMFIAWWQLEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C#N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



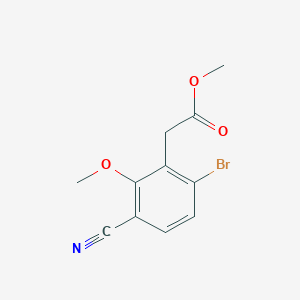
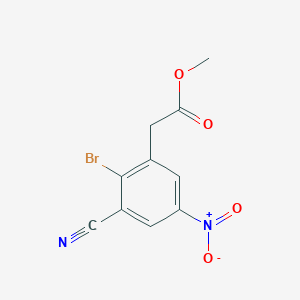
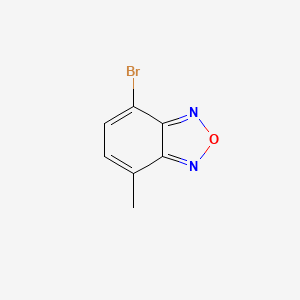
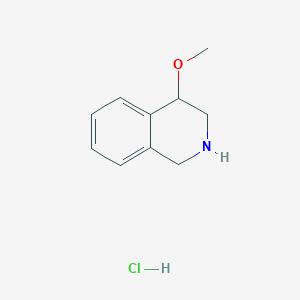
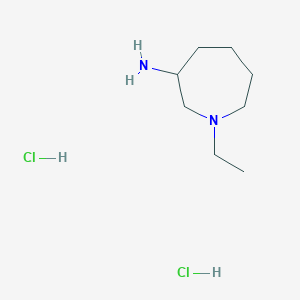
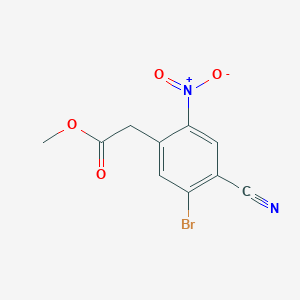
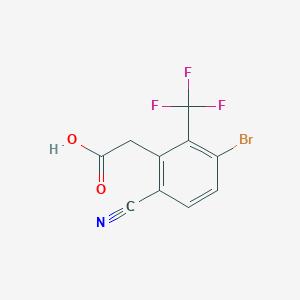
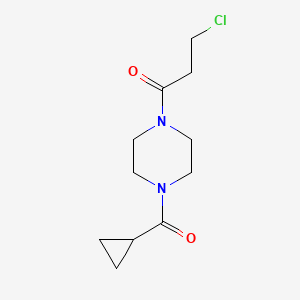
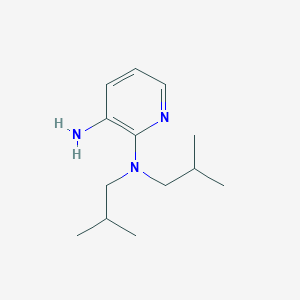
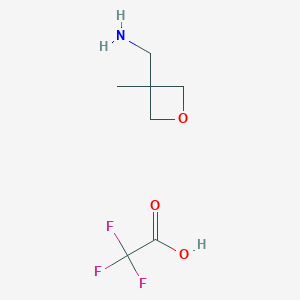
![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)
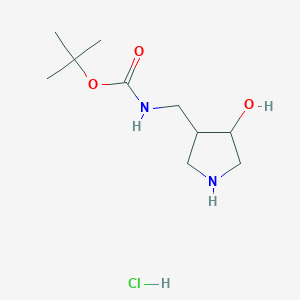
![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1486328.png)
